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Compound of Interest

Compound Name: N-(4-azepan-1-ylphenyl)guanidine

Cat. No.: B1420170

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of N-(4-azepan-1-ylphenyl)guanidine, a substituted phenylguanidine compound of interest in
medicinal chemistry and drug development. The synthesis involves a two-step process: the
formation of the precursor 4-(azepan-1-yl)aniline, followed by the guanidinylation of the aniline
derivative. Two common methods for the synthesis of the precursor are presented: the
Buchwald-Hartwig amination and reductive amination. The subsequent guanidinylation is
described using the highly effective reagent N,N'-di-Boc-N"-triflylguanidine.

Overview of Synthetic Pathways

The synthesis of N-(4-azepan-1-ylphenyl)guanidine can be achieved through two primary
routes for the key intermediate, 4-(azepan-1-yl)aniline. The choice of method may depend on
the availability of starting materials, desired scale, and laboratory capabilities.
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Caption: Synthetic workflow for N-(4-azepan-1-ylphenyl)guanidine.
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Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-(4-azepan-1-
ylphenyl)guanidine via the described methods. Please note that yields and purity are
dependent on specific reaction conditions and purification techniques.

Starting Typical Typical Reference
Step Method ] - ]
Materials Yield (%) Purity (%) Notes
) Yields are
Synthesis of Buchwald- 4- N
) N >95 (after sensitive to
4-(azepan-1- Hartwig Bromoaniline,  75-90
N o column) catalyst and
yhaniline Amination Azepane ] ]
ligand choice.
Requires
careful
Reductive 4-Nitroaniline, 60.80 >95 (after control of
Amination Azepanone column) reducing
agent
addition.
Using N,N'-di-  4-(azepan-1- Reaction is
Guanidinylati Boc-N"- yhaniline, 80.95 >98 (after generally
on triflylguanidin Guanidinylati column) clean and
e ng reagent high-yielding.

Experimental Protocols
Protocol 1: Synthesis of 4-(azepan-1-yl)aniline via
Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 4-bromoaniline with
azepane.

Materials:

e 4-Bromoaniline
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e Azepane

o Palladium(ll) acetate (Pd(OAC)2)

o 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

e Sodium tert-butoxide (NaOtBu)

o Toluene, anhydrous

e Argon or Nitrogen gas

o Standard glassware for inert atmosphere reactions

Procedure:

e To an oven-dried Schlenk flask, add Pd(OAc)z (2 mol%) and XPhos (4 mol%).
o Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
e Add anhydrous toluene to the flask.

e Add 4-bromoaniline (1.0 eq), azepane (1.2 eq), and sodium tert-butoxide (1.4 eq).

« Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress
by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature and quench with water.
o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford 4-(azepan-1-
yhaniline.
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Protocol 2: Synthesis of 4-(azepan-1-yl)aniline via
Reductive Amination

This protocol details the synthesis of the precursor via the reductive amination of 4-nitroaniline
with azepanone.

Materials:

4-Nitroaniline

Azepanone (Hexamethyleneimine)

Sodium triacetoxyborohydride (STAB)

Dichloroethane (DCE)

Acetic acid (glacial)

Standard reaction glassware

Procedure:

To a round-bottom flask, add 4-nitroaniline (1.0 eq) and azepanone (1.1 eq) in
dichloroethane.

¢ Add a catalytic amount of glacial acetic acid.

 Stir the mixture at room temperature for 1 hour to facilitate imine formation.

o Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

» Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

¢ Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium
bicarbonate.

o Extract the agueous layer with dichloromethane.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

 Purify the residue by flash column chromatography to yield 4-(azepan-1-yl)aniline.

Protocol 3: Guanidinylation of 4-(azepan-1-yl)aniline

This protocol describes the final step to produce N-(4-azepan-1-ylphenyl)guanidine using a
highly efficient guanidinylating reagent.[1][2]

Materials:

4-(azepan-1-yl)aniline

e N,N'-bis(tert-butoxycarbonyl)-N"-triflylguanidine
o Triethylamine (EtsN)

e Dichloromethane (DCM), anhydrous
 Trifluoroacetic acid (TFA)

o Standard reaction glassware

Procedure:

o Dissolve 4-(azepan-1-yl)aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom
flask under an inert atmosphere.

e Add triethylamine (1.1 eq) to the solution.

¢ In a separate flask, dissolve N,N'-di-Boc-N"-triflylguanidine (1.05 eq) in anhydrous
dichloromethane.

» Add the solution of the guanidinylating reagent dropwise to the aniline solution at 0 °C.

» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC
or LC-MS).
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e Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate
solution.

» Extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to obtain the Boc-protected guanidine.

o For the deprotection step, dissolve the crude Boc-protected product in dichloromethane.

o Add trifluoroacetic acid (excess, typically 10-20 eq) and stir at room temperature for 1-2
hours.

o Concentrate the reaction mixture under reduced pressure.

» Purify the crude product by a suitable method (e.g., recrystallization or column
chromatography) to obtain N-(4-azepan-1-ylphenyl)guanidine.

Potential Biological Context: Sigma-1 Receptor
Signaling

Phenylguanidine derivatives have been investigated for their activity as ligands for various
receptors, including sigma receptors. The sigma-1 receptor, an intracellular chaperone protein
located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating calcium
signaling and cellular stress responses.[1][2][3] Ligand binding to the sigma-1 receptor can
influence downstream signaling pathways, making it a target of interest for neurodegenerative
diseases, psychiatric disorders, and cancer.[2][3]
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Caption: Sigma-1 receptor signaling pathway.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory
setting. Appropriate safety precautions should be taken at all times. Reaction conditions may
require optimization to achieve desired results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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